Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing benzene, thiophene, and isothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Medicinal Chemistry: Its structural framework is of interest for designing novel pharmaceuticals, particularly as potential inhibitors for various biological targets.
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: This compound shares a similar fused ring system but lacks the isothiazole moiety.
Benzo[4,5]selenopheno[3,2-b]thiophene: This compound includes a selenium atom in place of sulfur, offering different electronic properties.
Uniqueness
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H5NO3S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11) |
InChI Key |
JWEZBWYUKPZMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O |
Origin of Product |
United States |
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